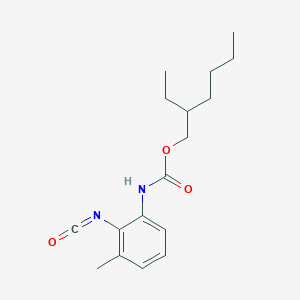
2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate is a chemical compound with the molecular formula C17H24N2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an isocyanate group, which makes it highly reactive and useful in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate typically involves the reaction of 2-ethylhexanol with 2-isocyanato-3-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of temperature and pressure. The process may also include purification steps to remove any impurities and ensure the high purity of the final product. The use of advanced technologies and equipment helps in achieving efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The isocyanate group can undergo substitution reactions with nucleophiles such as alcohols and amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as alcohols, amines, and water.
Major Products Formed
The major products formed from the reactions of this compound include:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbon dioxide: Formed from the reaction with water.
Aplicaciones Científicas De Investigación
2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and drug development.
Industry: Used in the production of polyurethanes, coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophiles to form stable products such as urethanes and ureas. The molecular targets and pathways involved in its action include interactions with proteins, enzymes, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate can be compared with other similar compounds, such as:
2-Ethylhexyl (3-isocyanatomethylphenyl)carbamate: Similar structure but different position of the isocyanate group.
2-Ethyl-6-methylphenyl isocyanate: Similar isocyanate group but different alkyl substituents.
Toluenediisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for various applications in different fields.
Propiedades
Número CAS |
112504-31-1 |
|---|---|
Fórmula molecular |
C17H24N2O3 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-ethylhexyl N-(2-isocyanato-3-methylphenyl)carbamate |
InChI |
InChI=1S/C17H24N2O3/c1-4-6-9-14(5-2)11-22-17(21)19-15-10-7-8-13(3)16(15)18-12-20/h7-8,10,14H,4-6,9,11H2,1-3H3,(H,19,21) |
Clave InChI |
TYNMCNUYGDOIKI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)NC1=CC=CC(=C1N=C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


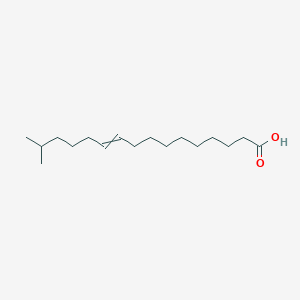

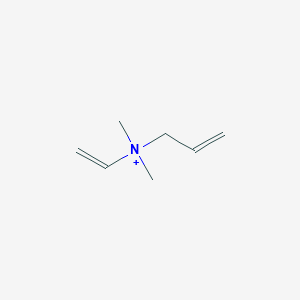


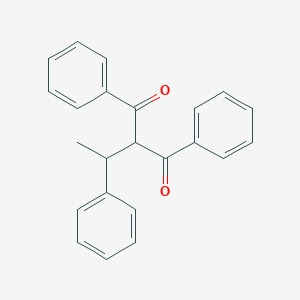

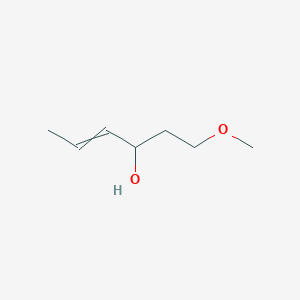

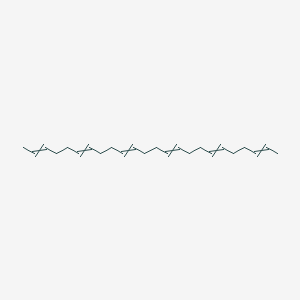

![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)


